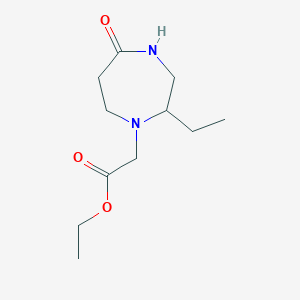

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is characterized by its unique structure, which includes a diazepane ring, making it an interesting subject for various scientific studies and industrial applications.

Vorbereitungsmethoden

The synthesis of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate typically involves the reaction of ethyl acetate with a diazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.

Analyse Chemischer Reaktionen

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common reagents and conditions for these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate exhibits several pharmacological activities that make it a candidate for therapeutic applications:

- Anxiolytic Effects : Research indicates that compounds in the diazepan family often possess anxiolytic properties. This compound may act on GABA receptors, similar to other benzodiazepines, providing potential for treating anxiety disorders .

- Neuroprotective Activity : Studies have shown that certain diazepan derivatives can protect neurons against ischemic damage. This compound may exhibit similar neuroprotective effects, making it relevant in stroke and neurodegenerative disease research .

Therapeutic Applications

Given its pharmacological properties, this compound has potential applications in various therapeutic areas:

a. Anxiety Disorders

- The compound's anxiolytic properties suggest it could be developed as a treatment for anxiety-related conditions.

b. Neurodegenerative Diseases

- Its neuroprotective effects may position it as a candidate for therapies aimed at conditions like Alzheimer's or Parkinson's disease.

c. Pain Management

- Similar compounds have been explored for their analgesic properties; thus, further research could uncover its utility in pain management protocols .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of compounds related to this compound:

Case Study 1: Neuroprotection in Stroke Models

- A study demonstrated that certain diazepan derivatives significantly reduced neuronal damage in animal models of stroke when administered post-injury. This suggests potential for this compound in clinical settings .

Case Study 2: Anxiolytic Screening

Wirkmechanismus

The mechanism of action of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .

Vergleich Mit ähnlichen Verbindungen

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate can be compared with other diazepane derivatives and similar compounds. Some similar compounds include:

- Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)propionate

- Mthis compound

- Butyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific ethyl and acetate groups, which influence its reactivity and applications .

Biologische Aktivität

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate is a compound with significant potential in pharmacology due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₂₀N₂O₃ and a molecular weight of 228.29 g/mol. The compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. The presence of an ethyl group at the second position and a keto group at the fifth position contributes to its unique properties and potential biological activities.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities relevant to pharmacological applications:

- Antimicrobial Activity : Initial investigations suggest that this compound may possess antimicrobial properties, potentially affecting bacterial and fungal growth.

- Anticonvulsant Potential : Similar diazepane derivatives have shown anticonvulsant effects, indicating that this compound could have similar applications .

- Enzyme Interaction : There are indications that the compound may interact with specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often demonstrate the following modes of action:

- Inhibition of Enzymatic Activity : Many diazepane derivatives are known to inhibit enzymes such as acetylcholinesterase, which could lead to increased levels of neurotransmitters in the brain.

Case Study: Anticonvulsant Activity

In a comparative study of various diazepane derivatives, it was found that compounds closely related to this compound exhibited significant anticonvulsant properties in animal models. These findings suggest that further exploration into this compound could reveal similar therapeutic benefits .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Combining ethyl acetate with appropriate amines under controlled conditions.

- Oxidative Pathways : Utilizing oxidizing agents to introduce functional groups necessary for biological activity.

These methods allow for tailored synthesis depending on desired purity and yield.

Eigenschaften

IUPAC Name |

ethyl 2-(2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-9-7-12-10(14)5-6-13(9)8-11(15)16-4-2/h9H,3-8H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMOSBPWAITMGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(=O)CCN1CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.